

Dibenzothiophene 5-oxide: A Technical Guide to its Molecular Weight and Characterization

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Compound of Interest

Compound Name: *Dibenzothiophene 5-oxide*

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Introduction

Dibenzothiophene 5-oxide is a heterocyclic compound that serves as a key intermediate in various chemical and biological processes. As a derivative of dibenzothiophene, a common organosulfur compound found in fossil fuels, its study is crucial for understanding desulfurization mechanisms. Furthermore, its chemical reactivity makes it a valuable precursor in the synthesis of novel organic materials and potential pharmaceutical agents. This technical guide provides an in-depth analysis of the molecular weight of **dibenzothiophene 5-oxide**, supported by a summary of its physicochemical properties and detailed experimental protocols for its characterization.

Core Molecular Properties

A comprehensive understanding of the fundamental molecular properties of **dibenzothiophene 5-oxide** is essential for its application in research and development. These properties are summarized in the table below.

Property	Value	Source(s)
Molecular Weight	200.26 g/mol	[1] [2] [3] [4]
Exact Mass	200.02958605 Da	[1]
Molecular Formula	C ₁₂ H ₈ OS	[1] [4] [5]
CAS Number	1013-23-6	[1] [2] [5]
Melting Point	188-188.5 °C	
Boiling Point	400.8 °C at 760 mmHg	[5]
Physical Form	Solid	[2]
Storage	Keep in a dark place, sealed in dry, room temperature conditions.	[2]

Experimental Protocols for Molecular Weight Determination and Structural Elucidation

The precise determination of the molecular weight and confirmation of the chemical structure of **dibenzothiophene 5-oxide** are critical for its unequivocal identification and use in further applications. The following are detailed methodologies for key analytical techniques.

Mass Spectrometry

Objective: To determine the exact mass and fragmentation pattern of **dibenzothiophene 5-oxide**, confirming its molecular weight and elemental composition.

Methodology:

- **Sample Preparation:** A dilute solution of **dibenzothiophene 5-oxide** is prepared by dissolving a small amount of the solid in a suitable volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 10-100 µg/mL. High purity solvents are essential to minimize background interference.

- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is typically used.
- Data Acquisition:
 - The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
 - Positive or negative ion mode is selected based on the desired adduct formation. For **dibenzothiophene 5-oxide**, positive ion mode is often suitable for observing the protonated molecule $[M+H]^+$.
 - The mass spectrometer is calibrated using a known standard to ensure high mass accuracy.
 - Data is acquired over a relevant mass-to-charge (m/z) range, ensuring the expected molecular ion is within the window.
- Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion. The high-resolution measurement of this peak allows for the determination of the exact mass, which can be used to confirm the elemental formula ($C_{12}H_8OS$).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of **dibenzothiophene 5-oxide** by analyzing the chemical environment of its hydrogen (1H) and carbon (^{13}C) nuclei.

Methodology:

- Sample Preparation: Approximately 5-10 mg of **dibenzothiophene 5-oxide** is dissolved in about 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform ($CDCl_3$) or deuterated dimethyl sulfoxide ($DMSO-d_6$), in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and the desired chemical shift reference.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
- Data Acquisition:

- ^1H NMR: A standard one-dimensional proton NMR experiment is performed. Key parameters to set include the spectral width, number of scans, and relaxation delay.
- ^{13}C NMR: A one-dimensional carbon NMR experiment, often with proton decoupling, is performed to obtain singlets for each unique carbon atom.
- Data Analysis: The chemical shifts, integration (for ^1H NMR), and coupling patterns of the signals in the spectra are analyzed to confirm the connectivity and arrangement of atoms in the molecule, which is consistent with the structure of **dibenzothiophene 5-oxide**.

Fourier-Transform Infrared (FTIR) Spectroscopy

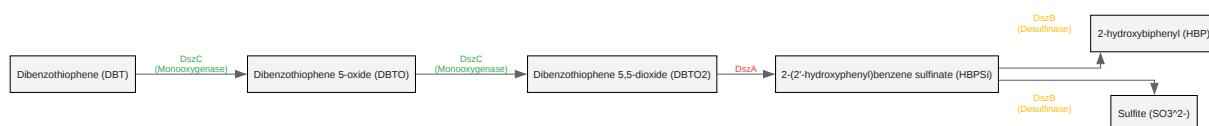
Objective: To identify the functional groups present in **dibenzothiophene 5-oxide**, particularly the characteristic S=O stretching vibration.

Methodology:

- Sample Preparation (KBr Pellet Method):
 - A small amount of **dibenzothiophene 5-oxide** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
 - The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A standard FTIR spectrometer is used for analysis.
- Data Acquisition:
 - A background spectrum of the empty sample compartment or a pure KBr pellet is first recorded.
 - The KBr pellet containing the sample is then placed in the sample holder, and the infrared spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
- Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. For **dibenzothiophene 5-oxide**, a strong absorption band corresponding to the S=O stretching vibration is expected, typically in the region of 1050-1030 cm^{-1} .

Metabolic Pathway of Dibenzothiophene Desulfurization

Dibenzothiophene 5-oxide is a key intermediate in the biodesulfurization of dibenzothiophene by certain microorganisms, such as *Rhodococcus* sp. strain IGTS8.[1] This bacterium utilizes a specific enzymatic pathway, known as the 4S pathway, to selectively remove sulfur from dibenzothiophene without degrading the carbon skeleton.[1]



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Caption: The 4S pathway of dibenzothiophene desulfurization by *Rhodococcus* sp. strain IGTS8.

The pathway is initiated by the enzyme DszC, a monooxygenase, which catalyzes the stepwise oxidation of dibenzothiophene (DBT) first to **dibenzothiophene 5-oxide** (DBTO) and then to dibenzothiophene 5,5-dioxide (DBTO2).[1] Subsequently, the enzyme DszA acts on DBTO2 to produce 2-(2'-hydroxyphenyl)benzene sulfinate (HBPSi).[1] Finally, the enzyme DszB, a desulfinate, cleaves the carbon-sulfur bond in HBPSi to yield 2-hydroxybiphenyl (HBP) and inorganic sulfite.[1] This metabolic process is of significant interest in the field of bioremediation for the removal of sulfur from fossil fuels.

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- To cite this document: BenchChem. [Dibenzothiophene 5-oxide: A Technical Guide to its Molecular Weight and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b087181#dibenzothiophene-5-oxide-molecular-weight]

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